(S)-3-Amino-2-phenylpropanoic acid
Overview
Description
(S)-3-Amino-2-phenylpropanoic acid, also known as L-phenylalanine, is an essential amino acid that plays a crucial role in the biosynthesis of proteins. It is one of the twenty standard amino acids commonly found in animal proteins. This compound is characterized by its amino group (-NH2) attached to the third carbon of a phenylpropanoic acid backbone, with a phenyl group (-C6H5) attached to the second carbon.
Scientific Research Applications
(S)-3-Amino-2-phenylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: Plays a vital role in protein synthesis and is a precursor for the biosynthesis of other important biomolecules such as tyrosine, dopamine, and norepinephrine.
Medicine: Used in the treatment of conditions such as depression and chronic pain due to its role in neurotransmitter synthesis.
Industry: Employed in the production of artificial sweeteners like aspartame.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-3-Amino-2-phenylpropanoic acid can be synthesized through several methods, including:
Strecker Synthesis: This method involves the reaction of benzaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid.
Enzymatic Synthesis: Using enzymes such as phenylalanine ammonia-lyase, phenylalanine can be synthesized from trans-cinnamic acid.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the amino acid, which is then extracted and purified for various applications.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-2-phenylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a keto group, resulting in the formation of phenylpyruvic acid.
Reduction: The carboxyl group can be reduced to form phenylalaninol.
Substitution: The amino group can participate in substitution reactions to form derivatives such as N-acylphenylalanine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acylating agents such as acetic anhydride or benzoyl chloride are used under basic conditions.
Major Products:
Phenylpyruvic acid: from oxidation.
Phenylalaninol: from reduction.
N-acylphenylalanine: from substitution.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-phenylpropanoic acid involves its incorporation into proteins during translation. It is also a precursor for the synthesis of neurotransmitters. The amino acid is converted to tyrosine by the enzyme phenylalanine hydroxylase, which is then further converted to dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and stress responses.
Comparison with Similar Compounds
Tyrosine: Another aromatic amino acid involved in protein synthesis and neurotransmitter production.
Tryptophan: An essential amino acid that serves as a precursor for serotonin and melatonin.
Properties
IUPAC Name |
(2S)-3-amino-2-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCYAJZPDFSJPQ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453765 | |
Record name | (S)-3-Amino-2-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-51-3 | |
Record name | (S)-3-Amino-2-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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